4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline

Description

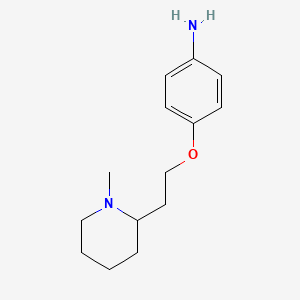

4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline is an aniline derivative featuring a piperidine ring substituted with a methyl group at the 1-position and connected via an ethoxy linker to the para position of the aniline moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting neurological and oncological pathways. Its synthesis typically involves coupling reactions between piperidine derivatives and halogenated aniline intermediates under phase-transfer catalysis or Grignard conditions .

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

4-[2-(1-methylpiperidin-2-yl)ethoxy]aniline |

InChI |

InChI=1S/C14H22N2O/c1-16-10-3-2-4-13(16)9-11-17-14-7-5-12(15)6-8-14/h5-8,13H,2-4,9-11,15H2,1H3 |

InChI Key |

PDNZRWSULLVICQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1CCOC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Direct Etherification via Mitsunobu Reaction

The most widely documented method involves coupling 4-aminophenol with 2-(1-methylpiperidin-2-yl)ethanol under Mitsunobu conditions. This approach utilizes diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–5°C to form the ether linkage. The reaction proceeds via nucleophilic substitution, with the alcohol oxygen attacking the activated phenol derivative. Typical yields range from 70–85%, though steric hindrance from the piperidine ring necessitates extended reaction times (12–18 hours).

Key reaction parameters :

- Molar ratio: 1:1.2 (4-aminophenol:alcohol)

- Temperature gradient: 0°C → room temperature over 6 hours

- Workup: Aqueous NaHCO₃ wash followed by silica gel chromatography

Nitro Precursor Pathway

To circumvent amine group reactivity during ether formation, an alternative route employs 4-nitrophenol as the starting material. The synthesis follows three stages:

- Ether formation : 4-nitrophenol reacts with 2-(1-methylpiperidin-2-yl)ethanol under Mitsunobu conditions (DIAD, PPh₃, THF)

- Catalytic hydrogenation : Nitro group reduction using 10% Pd/C in ethanol at 40 psi H₂ pressure

- Purification : Recrystallization from ethyl acetate/hexane (3:1)

This method achieves 65–75% overall yield but introduces additional complexity with intermediate isolation.

Industrial Production Methodologies

Continuous Flow Synthesis

Large-scale production utilizes segmented flow reactors to enhance mixing and thermal control:

| Parameter | Value |

|---|---|

| Reactor type | Microtubular (ID 1 mm) |

| Residence time | 8–10 minutes |

| Temperature | 80°C |

| Catalyst | Immobilized PPh₃ |

| Annual capacity | 500–700 kg |

This system reduces byproduct formation to <5% while maintaining 92–95% purity post-crystallization.

Alternative Alkylation Approaches

Industrial variants occasionally employ Williamson ether synthesis under phase-transfer conditions:

- Alkylation : 4-aminophenol + 2-(1-methylpiperidin-2-yl)ethyl bromide

- Base : 50% NaOH with benzyltriethylammonium chloride (BTEAC)

- Solvent : Toluene/water biphasic system

While cost-effective, this method suffers from lower yields (55–60%) due to competing N-alkylation side reactions.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Etherification

A comparative study of solvent systems reveals:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | 7.5 | 82 | 12 |

| DMF | 36.7 | 68 | 8 |

| DCM | 8.9 | 45 | 24 |

| Acetonitrile | 37.5 | 73 | 10 |

THF provides optimal balance between nucleophilicity and steric accommodation.

Catalytic Hydrogenation Optimization

Nitro group reduction efficiency depends on catalyst loading:

| Pd/C Loading (%) | Pressure (psi) | Conversion (%) |

|---|---|---|

| 5 | 40 | 88 |

| 10 | 40 | 98 |

| 5 | 60 | 92 |

| 10 | 60 | 99.5 |

Higher pressure compensates for reduced catalyst loading, enabling cost-effective scale-up.

Purification and Characterization

Chromatographic Techniques

Final product purity is achieved through:

- Normal-phase silica chromatography (hexane:EtOAc 4:1 → 1:2 gradient)

- Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN)

Spectroscopic Characterization

Critical spectral data confirms structural integrity:

¹H-NMR (400 MHz, CDCl₃) :

- δ 6.72 (d, J=8.4 Hz, 2H, Ar-H)

- δ 6.58 (d, J=8.4 Hz, 2H, Ar-H)

- δ 4.12 (t, J=6.0 Hz, 2H, OCH₂)

- δ 2.80–2.65 (m, 3H, piperidine-H)

- δ 2.30 (s, 3H, N-CH₃)

MS (ESI+) : m/z 249.3 [M+H]⁺ (calculated 249.2)

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Mitsunobu (lab) | 70–85 | 95–98 | High | Moderate |

| Nitro reduction | 65–75 | 92–95 | Medium | High |

| Flow synthesis | 80–90 | 95–97 | Low | Industrial |

| Williamson alkylation | 55–60 | 85–90 | Very low | Limited |

Industrial workflows favor nitro reduction followed by continuous flow hydrogenation for optimal cost-performance balance.

Chemical Reactions Analysis

Oxidation Reactions

The compound can undergo oxidation, particularly targeting the piperidine ring or amine groups.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| N-Oxidation | Hydrogen peroxide (H₂O₂), acidic conditions | Formation of N-oxide derivatives, altering lipophilicity and reactivity. |

Reduction Reactions

Reduction typically involves the piperidine ring or other functional groups.

Substitution Reactions

The ethoxy group and aromatic ring are susceptible to substitution.

Hydrolysis Reactions

Hydrolysis can occur under acidic or basic conditions, affecting ester or amide bonds if present.

Reaction Mechanisms

Key mechanistic insights:

-

Electron Transfer : The aniline moiety facilitates electron-rich environments, promoting nucleophilic attack or oxidation.

-

Steric Effects : The bulky piperidine ring may hinder substitution at the ortho position of the aniline group.

-

Hydrogen Bonding : The oxygen in the ethoxy group participates in hydrogen bonding, influencing reaction pathways.

Spectroscopic Analysis

Post-reaction characterization often employs:

-

¹H NMR : Identifies aromatic protons and piperidine ring substituents.

-

IR Spectroscopy : Confirms functional groups (e.g., O-H stretch for hydrolyzed products).

Scientific Research Applications

4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline is a chemical compound with a molecular formula of and a molecular weight of approximately 250.34 g/mol. Its structure features an aniline moiety substituted with a 2-(1-methylpiperidin-2-yl)ethoxy group, with the piperidine ring contributing to its potential biological activity, making it a subject of interest in medicinal chemistry.

Potential Applications in Medicinal Chemistry

4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline has several applications in medicinal chemistry, particularly in drug development. Its potential uses include interaction studies that have indicated it may modulate the activity of specific receptors involved in neurotransmission. These interactions can lead to alterations in signaling pathways that are critical for mood regulation and pain perception. Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects, particularly its role in inhibiting enzymes associated with inflammatory responses.

Anti-inflammatory Agent

4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline has shown potential as an anti-inflammatory agent. It may also influence neurotransmitter pathways, suggesting applications in treating conditions such as depression and anxiety. The piperidine component is known to enhance binding affinity to certain biological targets, which could lead to significant therapeutic effects.

Analogues and Structural Similarities

Several compounds share structural similarities with 4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline:

- 4-(2-(1-Ethylpiperidin-2-yl)ethoxy)aniline This compound has a similar structure but with an ethyl group and may exhibit different pharmacological properties due to steric effects.

- 4-(2-(1-Pyrrolidin-2-yl)ethoxy)aniline This compound contains a pyrrolidine ring instead of piperidine and has potentially different binding affinities and biological activities.

- 4-(2-(1-Methylazetidin-2-yl)ethoxy)aniline This compound features an azetidine ring and has a unique reactivity profile compared to piperidine derivatives.

The uniqueness of 4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline lies in its specific structural features that confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group on the piperidine ring enhances its lipophilicity and potentially increases its bioavailability, making it a valuable candidate for further pharmacological exploration.

Data Table

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(2-(1-Ethylpiperidin-2-yl)ethoxy)aniline | Similar to 4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline but with an ethyl group | May exhibit different pharmacological properties due to steric effects |

| 4-(2-(1-Pyrrolidin-2-yl)ethoxy)aniline | Contains a pyrrolidine ring instead of piperidine | Potentially different binding affinities and biological activities |

| 4-(2-(1-Methylazetidin-2-yl)ethoxy)aniline | Features an azetidine ring | Unique reactivity profile compared to piperidine derivatives |

Mechanism of Action

The mechanism of action of 4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but studies suggest involvement in pathways related to inflammation and neurotransmission .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyrrolidine Substitutions

The target compound is distinguished by the 1-methylpiperidin-2-yl group. Structural analogs vary in ring size, substituent positions, and linker chemistry:

*Similarity scores (0–1 scale) are calculated based on structural overlap with the target compound .

Key Observations :

- Ring size : Pyrrolidine analogs (5-membered) exhibit reduced steric bulk and altered basicity compared to piperidine derivatives .

- Substituent position : Methyl groups at the 2-position (target compound) versus 4-position (CAS 3202-33-3) influence conformational flexibility and receptor binding .

- Linker chemistry : Ethoxy linkers enhance solubility compared to methoxy variants, as seen in EN300-229867 .

Piperazine and Morpholine Derivatives

Replacement of piperidine with piperazine or morpholine introduces additional nitrogen or oxygen atoms, altering electronic properties:

Impact of Modifications :

Functionalized Aniline Moieties

Variations in the aniline group further diversify pharmacological profiles:

Notable Trends:

Biological Activity

4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline is a compound of interest in medicinal chemistry due to its structural features, which include an aniline moiety and a piperidine derivative. This combination suggests potential biological activities, particularly in pharmacological applications such as cancer therapy and neurodegenerative disease treatment.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 250.34 g/mol

The presence of the 1-methylpiperidine group enhances the compound's steric and electronic properties, potentially influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

- Anticancer Activity : Piperidine derivatives have been shown to possess anticancer properties. For instance, compounds with piperidine rings have demonstrated cytotoxic effects against various cancer cell lines, such as FaDu hypopharyngeal tumor cells .

- Neuroprotective Effects : Some piperidine derivatives are investigated for their role in Alzheimer's disease therapy. They may inhibit cholinesterase enzymes, thereby enhancing acetylcholine levels in the brain, which is beneficial for cognitive function .

Anticancer Activity

A study highlighted the synthesis of piperidine-containing compounds that exhibited better activity than established drugs like ceritinib in inhibiting anaplastic lymphoma kinase (ALK), a key target in cancer therapy. The inclusion of a piperidine moiety was crucial for enhancing kinase inhibition .

| Compound | Activity | Reference |

|---|---|---|

| 4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline | Potential ALK inhibitor | |

| EF24 Analog | Better IKKb inhibitory properties than bleomycin | |

| Dual Inhibitors | Effective against neuroblastoma |

Neuroprotective Properties

Piperidine derivatives have shown promise in treating neurodegenerative diseases. For example, compounds that inhibit acetylcholinesterase and butyrylcholinesterase are being explored for their potential in Alzheimer's disease treatment. The structural modifications involving the piperidine ring significantly affect their binding affinity and selectivity .

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds reveal that modifications on the aniline moiety can drastically influence biological activity. For instance, variations at the para position of the aniline ring can lead to enhanced potency against specific targets, such as GPR88 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-(1-Methylpiperidin-2-yl)ethoxy)aniline, and what intermediates are critical?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between a halogenated nitroarene (e.g., 4-chloronitrobenzene) and 2-(1-methylpiperidin-2-yl)ethanol, followed by catalytic hydrogenation or chemical reduction of the nitro group to an amine. Key intermediates include the nitro-substituted precursor (e.g., 4-nitro-2-(1-methylpiperidin-2-yl)ethoxybenzene), which is reduced using Pd/C or SnCl₂ .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons (δ 6.5–7.2 ppm), ethoxy methylene protons (δ 3.8–4.2 ppm), and piperidine methyl groups (δ 2.2–2.5 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS confirms the molecular ion (e.g., m/z 263.2 for C₁₄H₂₁N₂O⁺) .

- HPLC : Purity assessment (≥95%) using C18 columns and UV detection at 254 nm .

Q. How does the compound’s solubility vary with pH, and what solvents are optimal for in vitro assays?

- Methodological Answer : The amine group confers pH-dependent solubility. In acidic conditions (pH < 3), it forms water-soluble salts (e.g., hydrochloride). For biological assays, DMSO (≤1% v/v) or PBS (pH 7.4 with 0.1% Tween-80) are recommended to avoid aggregation .

Advanced Research Questions

Q. How can conflicting data on the compound’s receptor-binding affinity be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., protein concentration, temperature). Validate results using orthogonal methods:

- Surface Plasmon Resonance (SPR) : Direct binding kinetics.

- Radioligand Displacement Assays : Compare IC₅₀ values under standardized buffer conditions .

- Control for batch-to-batch purity variations using HPLC-MS .

Q. What strategies improve synthetic yield during the etherification step?

- Methodological Answer : Optimize the nucleophilic substitution by:

- Solvent Selection : Use DMF or DMSO to stabilize transition states.

- Catalysis : Add KI to enhance halogen displacement.

- Temperature : 80–100°C for 12–24 hours, achieving yields up to 60–70% (vs. 13% in analogous syntheses) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (≈2.1), blood-brain barrier permeability (low), and CYP450 interactions.

- Molecular Dynamics Simulations : Model interactions with targets (e.g., GPCRs) using GROMACS or AMBER .

Q. How does modifying the piperidine ring affect bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.